molecular formula C21H27N5O3 B2356293 (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1448059-34-4

(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2356293
CAS No.: 1448059-34-4
M. Wt: 397.479
InChI Key: YTQRTIPGUPNBPC-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic, piperazine, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazine ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological and chemical properties.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-2-29-19-5-3-17(4-6-19)21(27)26-9-7-25(8-10-26)20-15-18(16-22-23-20)24-11-13-28-14-12-24/h3-6,15-16H,2,7-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQRTIPGUPNBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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